Pralidoxime

Pharmaceutical formulation Salt selection Stability

Select pralidoxime chloride—the only FDA-approved oxime AChE reactivator since 1964. With 660 mg/mL aqueous solubility, it far surpasses the iodide salt (48 mg/mL). Its stability at pH 4.0 enables high-concentration parenteral formulations and extended shelf-life. Clinically proven for diethyl-OP (e.g., chlorpyrifos, paraoxon) poisoning, it is the gold-standard comparator for novel oxime candidates targeting human translation. Ideal for auto-injector R&D and in vitro reactivation assays.

Molecular Formula C7H9N2O+
Molecular Weight 137.16 g/mol
CAS No. 25615-00-3
Cat. No. B10761604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralidoxime
CAS25615-00-3
Molecular FormulaC7H9N2O+
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=NO
InChIInChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1
InChIKeyJBKPUQTUERUYQE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.49e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pralidoxime (CAS 25615-00-3): Cholinesterase Reactivator for Organophosphate Poisoning Research and Pharmaceutical Formulation


Pralidoxime (2-pyridine aldoxime methyl chloride, 2-PAM) is a monoquaternary pyridinium oxime that functions as an acetylcholinesterase (AChE) reactivator by nucleophilic cleavage of the phosphate-ester bond between organophosphorus (OP) compounds and the AChE active site [1]. It is supplied primarily as the water-soluble chloride salt (CAS 51-15-0), which is the FDA-approved form for parenteral administration and exhibits an aqueous solubility of 660 mg/mL with optimal stability at pH 4.0 [2]. Pralidoxime is the most widely used oxime globally for the management of OP pesticide and nerve agent poisoning, typically administered in combination with atropine [3].

Why Oxime Selection Matters: Pralidoxime's Differentiated Profile in Cholinesterase Reactivation


Pyridinium oximes are not functionally interchangeable. The reactivation efficacy of pralidoxime, obidoxime, HI-6, trimedoxime, and other oximes varies dramatically depending on the specific organophosphate agent, enzyme source, and experimental conditions [1]. In vitro data demonstrate that reactivation potency differs by orders of magnitude across oximes, with some compounds showing marked superiority for certain OP classes but near-complete inactivity against others [2]. For example, while obidoxime generally outperforms pralidoxime against pesticide-inhibited human erythrocyte AChE, pralidoxime demonstrates superior reactivation of paraoxon-inhibited AChE compared to HI-6 in certain assay systems [3]. Additionally, the salt form selected for procurement carries distinct physicochemical and stability consequences that directly impact formulation development and experimental reproducibility [4].

Quantitative Comparator Analysis: Pralidoxime Versus Obidoxime, HI-6, Trimedoxime, and Salt Form Alternatives


Pralidoxime Chloride Demonstrates 13.8× Higher Aqueous Solubility and Superior pH Stability Versus Pralidoxime Iodide

For procurement of pralidoxime for research or formulation development, the chloride salt (FDA-approved, CAS 51-15-0) exhibits markedly superior physicochemical properties compared to the iodide salt (CAS 94-63-3). The chloride salt possesses aqueous solubility of 660 mg/mL and remains stable at pH 4.0, while the iodide salt undergoes rapid deterioration at pH 6.0 and exhibits lower water solubility of 48 mg/mL at 25°C [1].

Pharmaceutical formulation Salt selection Stability

Obidoxime Outperforms Pralidoxime in Reactivating Human Erythrocyte AChE Inhibited by 13 OP Pesticides, Requiring 3.3–10× Lower Effective Concentrations

In a comparative in vitro study of human erythrocyte AChE inhibited by 13 different organophosphate pesticides (including chlorfenvinphos, dichlorvos, dicrotophos, paraoxon, malaoxon, and others), obidoxime was consistently superior to pralidoxime (2-PAM) across all tested compounds. Obidoxime and HLö-7 achieved maximal reactivation at 10–30 µmol/L, whereas pralidoxime and HI-6 required 100 µmol/L to achieve comparable effect [1][2].

In vitro reactivation OP pesticides Human AChE

Pralidoxime Exhibits Superior Reactivation Potency Versus HI-6 Against Paraoxon-Inhibited AChE in Certain In Vitro Systems

While HI-6 is generally considered a more potent reactivator for nerve agents, the relative ranking of pralidoxime versus HI-6 is OP-dependent. In one study, the reactivation effectiveness of oximes against paraoxon-inhibited AChE was ranked as pralidoxime > HI-6 > obidoxime based on EC50 determinations [1]. Conversely, other studies show HI-6 displays higher reactivation potential than pralidoxime in VX-poisoned mice [2]. This OP-specific efficacy profile underscores that oxime selection cannot be generalized.

Paraoxon In vitro reactivation Oxime ranking

In Vivo Survival Studies: K-Oximes (K-27, K-48) Demonstrate 78% Lower Relative Mortality Risk Versus Pralidoxime in Paraoxon-Exposed Rats

In a comparative in vivo survival study using male rats exposed to paraoxon (1–15 µmol/rat, IP), pralidoxime (2-PAM) was tested alongside five other oximes including obidoxime, trimedoxime, HI-6, and the newer K-oximes K-27 and K-48. The relative risk of death estimated by Cox proportional hazards analysis, adjusted for paraoxon dose, was 0.22 (95% CI: 0.15–0.31) for K-27-treated animals and 0.26 (95% CI: 0.18–0.37) for K-48-treated animals compared with untreated controls. Pralidoxime was statistically inferior to K-27 and K-48 in protecting against paraoxon lethality [1].

In vivo efficacy Paraoxon Survival benefit

Pralidoxime's Clinical Reactivation of Red Blood Cell AChE Is Compound-Class Dependent: Substantial Reactivation for Diethyl OP Compounds, Moderate for Dimethyl OP Compounds

In a randomized controlled trial of 235 patients with acute OP insecticide poisoning, pralidoxime (2 g loading dose followed by 0.5 g/h infusion) produced substantial reactivation of red blood cell acetylcholinesterase in patients poisoned by diethyl OP compounds, but only moderate reactivation in patients poisoned by dimethyl OP compounds. Despite clear biochemical reactivation in diethyl-OP poisoned patients, the regimen did not improve survival or reduce intubation requirements compared to placebo [1].

Clinical trial RBC AChE reactivation Diethyl vs dimethyl OP

Pralidoxime IM Pharmacokinetics: Coadministration with Atropine-Avizafone Increases Cmax and Accelerates Tmax Compared to Pralidoxime Alone

In a randomized, crossover pharmacokinetic study in healthy volunteers, intramuscular injection of pralidoxime (350 mg) in combination with atropine (2 mg) and avizafone (20 mg) via auto-injector resulted in a higher maximal plasma concentration (Cmax) and faster time to peak concentration compared to injection of pralidoxime alone (700 mg). The combination produced Cmax values outside the bioequivalence range, while AUC values remained equivalent between formulations. Compartmental modeling indicated a shift from zero-order to first-order absorption kinetics when coadministered with atropine-avizafone [1].

Pharmacokinetics Intramuscular Auto-injector

Recommended Research and Industrial Applications for Pralidoxime Based on Quantitative Comparative Evidence


Pharmaceutical Formulation Development Requiring High-Solubility, pH-Stable Oxime API

Formulation scientists developing parenteral solutions, lyophilized powders for reconstitution, or combination auto-injector products should select pralidoxime chloride over the iodide salt. The chloride salt's 660 mg/mL aqueous solubility (versus 48 mg/mL for iodide) and stability at pH 4.0 (versus iodide degradation at pH 6.0) enable higher-concentration formulations and longer shelf-life, supported by FDA approval since 1964 [1].

In Vitro Mechanistic Studies of Diethyl Organophosphate Pesticide Reactivation

Investigators studying the reactivation kinetics of diethyl OP-inhibited human AChE (e.g., chlorpyrifos-oxon, paraoxon) should consider pralidoxime as the clinically relevant comparator. Clinical data demonstrate that pralidoxime produces substantial RBC AChE reactivation in diethyl OP-poisoned patients, providing translational relevance for in vitro findings [2].

Paraoxon-Focused AChE Reactivation Screening Where HI-6 Underperforms

For in vitro screening campaigns targeting paraoxon-inhibited AChE, pralidoxime may outperform HI-6 in reactivation potency based on EC50 ranking data. Researchers should evaluate pralidoxime alongside newer oxime candidates in paraoxon models, as HI-6 demonstrates comparatively low reactivation potency against this specific OP agent [3].

Regulatory-Compliant Comparator Arm for In Vivo OP Poisoning Efficacy Studies

Pralidoxime remains the most appropriate positive control/comparator arm for in vivo efficacy studies of novel oximes intended for human translation, given its status as the most widely used oxime globally and its established clinical use in WHO-recommended regimens. While newer oximes (e.g., K-27, K-48) demonstrate superior survival benefit in paraoxon-challenged rats, pralidoxime provides the clinically anchored benchmark against which novel candidates must be compared [4].

Technical Documentation Hub

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